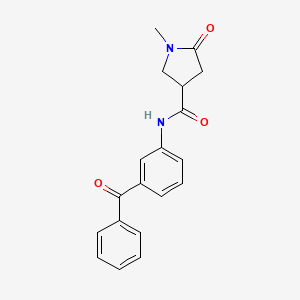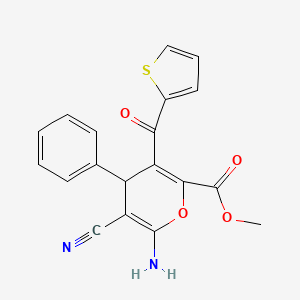![molecular formula C20H18N6 B14943542 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)
2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a complex heterocyclic compound that combines several structural motifs, including a triazole ring, a pyrimidine ring, and an isoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazole or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazole or pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
1,2,3-Triazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Pyrimidine derivatives: Widely used in pharmaceuticals for their anticancer, antiviral, and antibacterial properties
Isoquinoline derivatives: Studied for their potential therapeutic effects in treating neurological disorders and infections
Uniqueness
What sets 3-BENZYL-7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE apart is its unique combination of structural motifs, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C20H18N6 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H18N6/c1-2-6-15(7-3-1)12-26-20-18(23-24-26)19(21-14-22-20)25-11-10-16-8-4-5-9-17(16)13-25/h1-9,14H,10-13H2 |
InChI-Schlüssel |
PVNRGJFVXNPSCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B14943492.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)
